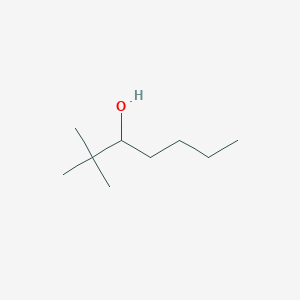

2,2-Dimethyl-3-heptanol

Description

Properties

IUPAC Name |

2,2-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8(10)9(2,3)4/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENWAAAGDINHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313652 | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-70-3 | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Dimethyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for 2,2-dimethyl-3-heptanol, a secondary alcohol with potential applications in various fields of chemical research and development. The document details two principal synthetic routes: the Grignard reaction and the reduction of a ketone precursor. This guide includes detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication.

Core Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two main strategies:

-

Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, butylmagnesium bromide, to the carbonyl carbon of pivalaldehyde (2,2-dimethylpropanal). This method is renowned for its efficiency in forming carbon-carbon bonds.

-

Reduction of 2,2-Dimethyl-3-heptanone (B99860): This approach involves the reduction of the corresponding ketone, 2,2-dimethyl-3-heptanone, to the desired secondary alcohol. This can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common and selective choice for its mild reaction conditions. Catalytic hydrogenation presents an alternative reduction method.

Comparative Analysis of Synthesis Methods

The selection of a particular synthetic route depends on factors such as starting material availability, desired yield, and reaction scalability. The following table summarizes the key quantitative data associated with each method, based on typical laboratory-scale preparations adapted from analogous reactions.

| Parameter | Grignard Reaction | Reduction of 2,2-Dimethyl-3-heptanone |

| Starting Materials | Pivalaldehyde, 1-Bromobutane (B133212), Magnesium | 2,2-Dimethyl-3-heptanone, Sodium Borohydride |

| Solvent | Anhydrous Diethyl Ether | Methanol (B129727) or Ethanol |

| Reaction Temperature | Reflux (approx. 35°C) | Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Typical Yield | 60 - 75% | 85 - 95% |

| Purification Method | Distillation | Extraction and Distillation |

Experimental Protocols

Method 1: Grignard Synthesis of this compound

This protocol is adapted from the synthesis of analogous secondary alcohols via the Grignard reaction.

Materials:

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether

-

1-Bromobutane (1.1 eq)

-

Pivalaldehyde (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromobutane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux.

-

Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

-

Reaction with Pivalaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of pivalaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the pivalaldehyde solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain this compound.

-

Method 2: Reduction of 2,2-Dimethyl-3-heptanone with Sodium Borohydride

This protocol outlines the reduction of the ketone precursor to the target alcohol.

Materials:

-

2,2-Dimethyl-3-heptanone (1.0 eq)

-

Methanol

-

Sodium borohydride (NaBH₄) (0.3 eq)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reduction Reaction:

-

In a round-bottom flask, dissolve 2,2-dimethyl-3-heptanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Add water to the reaction mixture to decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude this compound by distillation.

-

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Grignard synthesis workflow for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethyl-3-heptanol (CAS No: 19549-70-3).[1][2][3] The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support laboratory applications.

Core Properties of this compound

This compound is a secondary alcohol characterized by a branched nonane (B91170) backbone.[2] Its structure consists of a heptanol (B41253) chain with two methyl groups attached to the second carbon and the hydroxyl group on the third. This structure influences its physical and chemical behaviors.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylheptan-3-ol | PubChem[2] |

| CAS Number | 19549-70-3 | Stenutz, PubChem[1][2] |

| Molecular Formula | C₉H₂₀O | PubChem, Stenutz[1][2] |

| Molecular Weight | 144.26 g/mol | PubChem, Stenutz[1][2] |

| Density | 0.824 g/mL | Stenutz[1] |

| Refractive Index | 1.431 | Stenutz[1] |

| Kovats Retention Index | 814 (Standard non-polar) | PubChem[2] |

| Synonyms | 3-Heptanol, 2,2-dimethyl-; NSC 97540 | PubChem[2] |

Spectral analysis is critical for the structural elucidation and identification of this compound. Available data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[2]

-

Infrared (IR) Spectroscopy : FTIR and Vapor Phase IR spectra have been documented.[2] The IR spectrum is available from the Coblentz Society's evaluated infrared reference spectra collection.[4]

-

Mass Spectrometry (MS) : GC-MS data is available through the NIST Mass Spectrometry Data Center.[2][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

The boiling point is a fundamental property reflecting the volatility of a liquid. The capillary tube method is a common and efficient technique for its determination on a microscale.[6]

Methodology: Capillary Tube Method

-

Sample Preparation : A small amount of the liquid sample (a few milliliters) is placed into a small test tube or vial.[6][7] A capillary tube, sealed at one end, is inverted and placed into the liquid.[6][7]

-

Apparatus Setup : The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Thiele tube or a MelTemp apparatus, filled with a heating oil.[6][8]

-

Heating and Observation : The apparatus is heated gently and continuously.[6] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][7] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Boiling Point Measurement : The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and liquid just begins to be drawn back into the capillary tube.[6] This temperature is recorded.

-

Barometric Pressure : The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.

Density is a measure of mass per unit volume. For a liquid like this compound, it can be determined accurately using basic laboratory equipment.

Methodology: Mass and Volume Measurement

-

Mass of Empty Container : An empty, dry graduated cylinder or pycnometer is weighed on an electronic balance, and its mass is recorded.[9][10]

-

Volume of Liquid : A specific volume of this compound is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[9][10]

-

Mass of Container and Liquid : The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[9][10]

-

Calculation :

-

Temperature : The ambient temperature should be recorded, as density is temperature-dependent.

The solubility of an alcohol in a solvent like water is determined by the balance between the polar hydroxyl group and the nonpolar hydrocarbon chain. A qualitative assessment can be performed by simple miscibility tests.

Methodology: Qualitative Miscibility Test

-

Preparation : Place a defined volume (e.g., 2.0 mL) of the solvent (e.g., deionized water) into a clean test tube.[12]

-

Addition of Alcohol : Add the alcohol, this compound, dropwise to the solvent.[12]

-

Mixing and Observation : After each addition, the test tube should be shaken vigorously for 10-20 seconds.[13] Observe whether the two liquids form a single homogeneous phase (miscible/soluble) or if two distinct layers form (immiscible/insoluble).[13] If the alcohol initially dissolves but then forms a second layer upon further addition, it is considered partially soluble.

-

Classification : The solubility can be classified based on the number of drops that dissolve before saturation is reached (e.g., very soluble, soluble, partially soluble, or insoluble).[12] Given the C9 hydrocarbon chain of this compound, its solubility in water is expected to be low, as the nonpolar character dominates over the polar hydroxyl group.[14][15]

References

- 1. This compound [stenutz.eu]

- 2. This compound | C9H20O | CID 140543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19549-70-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,2-Dimethyl heptanol [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 8. phillysim.org [phillysim.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homesciencetools.com [homesciencetools.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 15. scribd.com [scribd.com]

2,2-Dimethyl-3-heptanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethyl-3-heptanol, a secondary alcohol with potential applications in various fields of chemical research and development. This document details its chemical identifiers, physical properties, and outlines experimental protocols for its synthesis and characterization.

Chemical Identifiers and Physical Properties

This compound is a chiral secondary alcohol. Its chemical structure and key identifying information are summarized in the tables below.

| Identifier | Value | Source |

| CAS Number | 19549-70-3 | [1] |

| IUPAC Name | 2,2-dimethylheptan-3-ol | [1] |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| InChI | InChI=1S/C9H20O/c1-5-6-7-8(10)9(2,3)4/h8,10H,5-7H2,1-4H3 | [1] |

| InChIKey | QENWAAAGDINHGE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC(C(C)(C)C)O | [1] |

| Synonyms | 3-Heptanol, 2,2-dimethyl- | [1] |

A summary of its known physical properties is provided below.

| Physical Property | Value | Source |

| Kovats Retention Index (Standard non-polar) | 814 | [1] |

Stereochemistry

This compound possesses a stereocenter at the C3 position, and therefore exists as two enantiomers: (R)-2,2-dimethyl-3-heptanol and (S)-2,2-dimethyl-3-heptanol. It is crucial for researchers to consider the stereochemistry of this compound in their studies, as different enantiomers can exhibit distinct biological activities.

Logical Relationship of Identifiers

The various chemical identifiers for this compound are interconnected, each providing a different layer of information about the molecule's structure. The following diagram illustrates these relationships.

Caption: Relationship between chemical identifiers for this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether or THF to the magnesium. Once the reaction initiates (indicated by bubbling and a grayish appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether or THF dropwise from the addition funnel. Control the rate of addition to maintain a gentle reaction. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts.

-

Extraction: Decant the ether layer. Wash the remaining salts with additional diethyl ether. Combine the organic layers and wash them sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The proton on the carbon bearing the hydroxyl group (C3-H) will appear as a multiplet. The tert-butyl group will show a sharp singlet, and the protons of the butyl chain will exhibit characteristic multiplets.

-

13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration will be present in the 1000-1200 cm⁻¹ region.[1] The spectrum can be obtained from a neat sample between salt plates (CAPILLARY CELL: NEAT).[1]

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a weak or absent molecular ion peak (m/z 144).[2] The fragmentation pattern will be dominated by alpha-cleavage, leading to the loss of a butyl radical to form a fragment at m/z 87, and the loss of the tert-butyl group to give a fragment at m/z 87.[2] Dehydration (loss of H₂O) can also be observed, leading to a peak at m/z 126.[2]

Gas Chromatography (GC):

-

Gas chromatography can be used to assess the purity of the synthesized this compound and to monitor the progress of the synthesis reaction. A non-polar capillary column is suitable for the separation of this compound. The retention time will be dependent on the specific column and temperature program used. The Kovats retention index on a standard non-polar phase is reported to be 814.[1]

Experimental Workflows

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

structural formula and isomers of 2,2-Dimethyl-3-heptanol

An In-depth Technical Guide to the Structural Formula and Isomers of 2,2-Dimethyl-3-heptanol

Introduction

This compound is a secondary alcohol with the molecular formula C9H20O.[1][2] This compound and its isomers are part of a larger class of C9H20O molecules which includes various alcohols and ethers.[3][4][5] Due to the presence of a chiral center, this compound exists as a pair of stereoisomers, making it a valuable building block in stereoselective synthesis. This technical guide provides a comprehensive overview of the structural formula of this compound, a detailed analysis of its constitutional and stereoisomers, and hypothetical experimental protocols for their separation and identification, tailored for researchers and professionals in drug development and chemical sciences.

Structural Elucidation of this compound

The structure of this compound is defined by a seven-carbon heptane (B126788) chain with two methyl groups attached to the second carbon and a hydroxyl group on the third carbon.

-

IUPAC Name: 2,2-dimethylheptan-3-ol[6]

-

CAS Registry Number: 19549-70-3[1]

-

Canonical SMILES: CCCCC(C(C)(C)C)O[6]

The structural formula is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 144.26 g/mol | [1] |

| Density | 0.824 g/cm³ | [1][6] |

| Boiling Point | 176.6 °C at 760 mmHg (estimated) | [6] |

| Refractive Index | 1.429 - 1.431 | [1][6] |

| Flash Point | 70 °C (estimated) | [6] |

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[7] For this compound (C9H20O), two main types of isomerism are of interest: stereoisomerism and constitutional isomerism.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The carbon atom at the third position (C3) in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a butyl group, and a tert-butyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers.[8][9]

The two enantiomers are:

-

(R)-2,2-Dimethyl-3-heptanol

-

(S)-2,2-Dimethyl-3-heptanol

The relationship between these enantiomers is depicted below.

Constitutional Isomers of this compound

Constitutional isomers have the same molecular formula but a different bonding sequence. The molecular formula C9H20O represents a large number of constitutional isomers, which can be other alcohols or ethers.[3][4] These can be further classified as skeletal, positional, or functional isomers.

-

Skeletal Isomers: These have different carbon skeletons. For example, 3,5,5-trimethyl-1-hexanol has the same molecular formula but a different branching structure.

-

Positional Isomers: These differ in the position of the functional group. For instance, 2,2-dimethyl-1-heptanol has the hydroxyl group on a different carbon atom.

-

Functional Isomers: These have different functional groups. Ethers, such as tert-butyl pentyl ether, are functional isomers of C9H20O alcohols.[1]

The diagram below illustrates the relationship between this compound and some of its constitutional isomers.

A comparison of boiling points for selected C9H20O isomers is provided below.

| Isomer | IUPAC Name | Boiling Point (°C) |

| 1-Nonanol | Nonan-1-ol | 214 |

| 2-Nonanol | Nonan-2-ol | 193-194 |

| 3,5,5-Trimethyl-1-hexanol | 3,5,5-Trimethylhexan-1-ol | 196 |

| This compound | 2,2-Dimethylheptan-3-ol | 176.6 (est.) |

Hypothetical Experimental Protocols

Protocol for Chiral Resolution of (±)-2,2-Dimethyl-3-heptanol

This protocol describes a classical chemical resolution method using a chiral resolving agent.

Objective: To separate the racemic mixture of this compound into its (R) and (S) enantiomers.

Methodology:

-

Derivatization: React the racemic (±)-2,2-Dimethyl-3-heptanol with a single enantiomer of a chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane). This reaction forms a mixture of diastereomeric esters: ((R)-alcohol, (R)-acid) and ((S)-alcohol, (R)-acid).

-

Separation: The resulting diastereomers have different physical properties and can be separated using standard column chromatography on silica (B1680970) gel. The separation is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using aqueous NaOH or LiOH) to cleave the ester bond, yielding the individual, optically pure (R)- and (S)-2,2-Dimethyl-3-heptanol and the original chiral auxiliary.

-

Purification and Analysis: The separated alcohols are purified by extraction and distillation. The enantiomeric purity of each fraction is determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.

Protocol for GC-MS Analysis of C9H20O Isomers

Objective: To identify and differentiate constitutional isomers of this compound in a mixture.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a volatile solvent such as hexane (B92381) or ethyl acetate.

-

GC-MS System:

-

Gas Chromatograph: Use a capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Injector: Splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

-

-

Data Analysis:

-

Retention Time: Identify isomers based on their unique retention times. Generally, less branched, more linear isomers will have longer retention times.

-

Mass Spectra: Analyze the fragmentation patterns of each isomer. While isomers will have the same molecular ion peak (m/z 144), their fragmentation patterns will differ due to structural differences, providing a fingerprint for identification.

-

Conclusion

This compound is a chiral alcohol with a rich isomeric landscape. Understanding the nuances between its stereoisomers and various constitutional isomers is critical for applications in stereoselective synthesis and materials science. The protocols outlined in this guide provide a framework for the separation and analysis of these compounds, enabling researchers to harness the specific properties of each unique isomer. This detailed understanding is fundamental for the rational design and development of novel chemical entities in the pharmaceutical and chemical industries.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C9H20O | CID 140543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. C9H20O - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. quora.com [quora.com]

- 8. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. Stereochemistry [research.cm.utexas.edu]

Spectroscopic Profile of 2,2-Dimethyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-heptanol (CAS No: 19549-70-3), a secondary alcohol with the molecular formula C₉H₂₀O. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted and experimentally observed data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and observed chemical shifts for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The presence of a hydroxyl group introduces a broad singlet, the chemical shift of which can vary with concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | 1.5 - 3.0 | broad s | 1H |

| H-3 | 3.2 - 3.5 | m | 1H |

| H-4 | 1.2 - 1.6 | m | 2H |

| H-5 | 1.2 - 1.6 | m | 2H |

| H-6 | 1.2 - 1.6 | m | 2H |

| H-7 | 0.8 - 1.0 | t | 3H |

| C(CH₃)₃ | 0.8 - 1.0 | s | 9H |

Note: Predicted chemical shifts are based on standard correlation tables and may vary from experimental values.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃ of t-butyl) | ~26 |

| C-2 (quaternary) | ~35 |

| C-3 (CH-OH) | ~78 |

| C-4 (CH₂) | ~34 |

| C-5 (CH₂) | ~28 |

| C-6 (CH₂) | ~23 |

| C-7 (CH₃) | ~14 |

Note: Predicted chemical shifts are based on standard correlation tables and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong, broad absorption band corresponding to the O-H stretch of the alcohol group.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| 2960 - 2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a weak or absent molecular ion peak due to the facile fragmentation of alcohols. Key fragmentation pathways include alpha-cleavage and dehydration. Experimentally observed prominent peaks are at m/z 69, 87, and 41.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | < 1 | [M]⁺ (Molecular Ion) |

| 126 | Low | [M - H₂O]⁺ |

| 87 | High | [M - C₄H₉]⁺ (alpha-cleavage) |

| 69 | High | [C₅H₉]⁺ (from dehydration product) |

| 57 | Medium | [C₄H₉]⁺ (t-butyl cation) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Note: The fragmentation pattern and relative intensities are predictive and can be influenced by the specific ionization and analysis conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

A drop of neat this compound is placed between two sodium chloride or potassium bromide plates to form a thin liquid film. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a drop of the sample is placed directly on the ATR crystal. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

An In-depth Technical Guide to the Chirality and Enantiomers of 2,2-Dimethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-heptanol is a chiral secondary alcohol with a stereocenter at the C-3 position, giving rise to two enantiomers: (R)-2,2-Dimethyl-3-heptanol and (S)-2,2-Dimethyl-3-heptanol. While the existence of these enantiomers is established, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on their synthesis, resolution, and specific biological activities. This guide provides a foundational understanding of the chirality of this compound, outlines established experimental methodologies for the synthesis and analysis of chiral alcohols that are applicable to this specific molecule, and discusses the potential for differential biological effects based on stereochemistry. Due to the lack of specific experimental data in the public domain, this document serves as a technical primer and a roadmap for future research into the enantiomers of this compound.

Introduction to Chirality in this compound

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image.[1] In the case of this compound, the carbon atom at the third position (C-3) is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a tert-butyl group (-C(CH₃)₃), and a butyl group (-CH₂CH₂CH₂CH₃). This asymmetry at the C-3 position makes this compound a chiral molecule, existing as a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

The (3R)-enantiomer is documented in public databases such as PubChem.[1] However, detailed experimental data for either the (R) or (S) enantiomer is scarce in peer-reviewed literature. The differential interaction of enantiomers with other chiral molecules, such as biological receptors and enzymes, is a cornerstone of pharmacology and drug development. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are critical for understanding their potential therapeutic applications.

Physicochemical Properties

While specific data for each enantiomer is largely unavailable, the general physical properties of racemic this compound are known.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [2] |

| Molecular Weight | 144.25 g/mol | [2] |

| IUPAC Name | 2,2-dimethylheptan-3-ol | [3] |

| CAS Number | 19549-70-3 (racemate) | |

| Density | 0.824 g/cm³ (predicted) | [4] |

| Refractive Index | 1.431 (predicted) | [4] |

Note: This table represents data for the racemic mixture or predicted values, as specific data for the individual enantiomers are not available in the cited sources.

Stereoselective Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis or resolution of the racemic mixture.

Hypothetical Stereoselective Synthesis

A common method for the stereoselective synthesis of chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2,2-dimethyl-3-heptanone (B99860). This can be achieved using chiral reducing agents or catalysts.

Experimental Protocol (Hypothetical): Asymmetric Reduction of 2,2-dimethyl-3-heptanone

-

Reaction Setup: A solution of 2,2-dimethyl-3-heptanone in an anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

-

Addition of Chiral Reducing Agent: A solution of a chiral reducing agent, such as a chiral borane (B79455) (e.g., (R)- or (S)-Alpine Borane) or a catalyst system like a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) with a stoichiometric reducing agent (e.g., borane-dimethyl sulfide (B99878) complex), is added dropwise to the ketone solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol), followed by an aqueous workup to remove the boron-containing byproducts. The organic layer is separated, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

Caption: Asymmetric reduction of a prochiral ketone.

Resolution of Racemic this compound

Resolution involves the separation of a racemic mixture into its individual enantiomers.[5] Common methods include chemical resolution via diastereomer formation and enzymatic resolution.

Experimental Protocol (Hypothetical): Chemical Resolution via Diastereomeric Ester Formation

-

Esterification: Racemic this compound is reacted with an enantiomerically pure chiral carboxylic acid (the resolving agent), such as (R)-(-)-mandelic acid, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) in an aprotic solvent. This forms a mixture of diastereomeric esters.

-

Separation of Diastereomers: The diastereomeric esters, having different physical properties, are separated by fractional crystallization or chromatography.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using aqueous sodium hydroxide (B78521) followed by acidification) to yield the individual, enantiomerically pure (R)- and (S)-2,2-Dimethyl-3-heptanols and the recovered chiral resolving agent.

References

- 1. (3R)-2,2-dimethylheptan-3-ol | C9H20O | CID 12349574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H20O | CID 140543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H20O | CID 140543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,2-Dimethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,2-Dimethyl-3-heptanol. While extensive physicochemical and spectral data are available and presented herein, a notable gap exists in the scientific literature regarding its historical discovery and specific applications, particularly within the realm of drug development. This document collates all available quantitative data, outlines a theoretical synthetic pathway based on established chemical principles, and provides detailed spectral information to aid researchers in its identification and potential use in novel research endeavors.

Introduction

This compound is a secondary alcohol with a branched aliphatic structure. Its molecular formula is C9H20O. The presence of a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon suggests significant steric hindrance, which may influence its reactivity and potential biological interactions. Despite its well-characterized structure, its history of discovery and any specific applications remain largely undocumented in accessible scientific literature. This guide aims to consolidate the existing knowledge of this compound and to highlight areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and spectral libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylheptan-3-ol | N/A |

| CAS Number | 19549-70-3 | [1] |

| Molecular Formula | C9H20O | [2] |

| Molecular Weight | 144.25 g/mol | [2] |

| Density | 0.824 g/cm³ (predicted) | N/A |

| Refractive Index | 1.431 (predicted) | N/A |

| Kovats Retention Index | 814 (Standard non-polar) | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, its structure strongly suggests that it can be synthesized via a Grignard reaction. This is a well-established and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols.

Theoretical Experimental Protocol: Grignard Synthesis

The proposed synthesis involves the reaction of a Grignard reagent, specifically n-butylmagnesium bromide, with pivalaldehyde (2,2-dimethylpropanal).

Reaction Scheme:

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings would be placed. Anhydrous diethyl ether would be added to cover the magnesium. A solution of 1-bromobutane (B133212) in anhydrous diethyl ether would be added dropwise from the dropping funnel to initiate the reaction. The reaction mixture would be refluxed until the magnesium is consumed, yielding a solution of n-butylmagnesium bromide.

-

Grignard Reaction: The flask would be cooled in an ice bath, and a solution of pivalaldehyde in anhydrous diethyl ether would be added dropwise with stirring. After the addition is complete, the reaction mixture would be stirred at room temperature for several hours to ensure the completion of the reaction.

-

Work-up: The reaction mixture would be quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This would hydrolyze the magnesium alkoxide to the desired alcohol and dissolve the magnesium salts.

-

Isolation and Purification: The organic layer would be separated, and the aqueous layer would be extracted with diethyl ether. The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, and the solvent would be removed under reduced pressure. The crude this compound would then be purified by fractional distillation.

Workflow Diagram:

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available, consistent with the proposed structure. | [3] |

| ¹³C NMR | Data available, consistent with the proposed structure. | N/A |

| IR Spectrum | Characteristic broad O-H stretch for an alcohol. | N/A |

| Mass Spectrum | Molecular ion peak and fragmentation pattern consistent with the structure. | [3] |

History and Discovery

Despite a thorough search of chemical literature and historical databases, no specific record of the initial discovery or first synthesis of this compound could be definitively identified. The compound is listed in several chemical supplier catalogs and databases, indicating its availability for research purposes. However, the seminal work describing its preparation and characterization remains elusive.

Applications and Biological Activity

Currently, there is no documented evidence of this compound being utilized in drug development or having any specific, well-characterized biological activity. Its potential as a pharmacological agent, a synthetic intermediate, or in other scientific applications has not been explored in the available literature. The steric hindrance imparted by the tert-butyl group may make it an interesting candidate for studies on enzyme-substrate interactions or as a chiral auxiliary, should the enantiomers be resolved.

Conclusion

This compound is a structurally defined secondary alcohol for which considerable physicochemical and spectral data exists. A plausible and well-established synthetic route via the Grignard reaction is proposed. However, a significant void in the scientific record exists concerning its historical discovery and any practical applications. This guide serves as a foundational document for researchers who may be interested in exploring the potential of this understudied molecule. Further investigation into its synthesis, enantiomeric resolution, and biological evaluation is warranted to uncover any latent utility it may possess.

References

An In-depth Technical Guide to the Synthesis and Reactions of 2,2-Dimethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 2,2-Dimethyl-3-heptanol, a secondary alcohol with potential applications in various fields of chemical research and development. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways to facilitate a deeper understanding of the chemistry involved.

Synthesis of this compound

This compound can be synthesized through two primary routes: the Grignard reaction, a classic method for carbon-carbon bond formation, and the reduction of the corresponding ketone, 2,2-Dimethyl-3-heptanone.

Grignard Reaction Synthesis

The Grignard reaction offers a versatile method for the synthesis of this compound. The most logical approach involves the reaction of a butylmagnesium halide (e.g., bromide or chloride) with pivalaldehyde (2,2-dimethylpropanal). The bulky tert-butyl group of pivalaldehyde presents significant steric hindrance, which can influence reaction conditions and yield.

Experimental Protocol:

A detailed experimental procedure for a similar Grignard reaction to produce a sterically hindered secondary alcohol is as follows. Note that optimization for the specific synthesis of this compound may be required.

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a crystal of iodine to activate the magnesium surface.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

The reaction is initiated by gentle warming. Once started, the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Pivalaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of pivalaldehyde (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation.

-

Quantitative Data for Grignard Synthesis (Analogous Reaction):

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) |

| 1-Bromobutane & Mg | Pivalaldehyde | Diethyl Ether | 4-6 hours | 0 °C to RT | Data not available for specific reaction |

Synthesis Pathway: Grignard Reaction

Caption: Grignard synthesis of this compound.

Reduction of 2,2-Dimethyl-3-heptanone

An alternative route to this compound is the reduction of its corresponding ketone, 2,2-Dimethyl-3-heptanone. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve 2,2-Dimethyl-3-heptanone (1.0 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol, in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄) (a molar excess, e.g., 1.5 equivalents) to the cooled solution.

-

After the initial vigorous reaction subsides, remove the ice bath and stir the mixture at room temperature for a specified period (e.g., 20 minutes to 1 hour).[1]

-

-

Work-up and Purification:

-

Quench the reaction by the careful addition of water.

-

To decompose the resulting borate (B1201080) esters and facilitate extraction, add a dilute aqueous base, such as 3 M sodium hydroxide.[1]

-

Extract the product into an organic solvent like dichloromethane (B109758) or diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation.

-

Quantitative Data for Ketone Reduction:

| Ketone | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) |

| 2,2-Dimethyl-3-heptanone | NaBH₄ | Methanol/Ethanol | 20 min - 1 hr | 0 °C to RT | >90% (Typical for NaBH₄ reductions) |

Synthesis Pathway: Ketone Reduction

Caption: Reduction of 2,2-Dimethyl-3-heptanone.

Reactions of this compound

As a secondary alcohol, this compound can undergo several characteristic reactions, including oxidation, esterification, and etherification. The steric hindrance provided by the adjacent tert-butyl group can affect the reactivity and may necessitate specific reaction conditions.

Oxidation to 2,2-Dimethyl-3-heptanone

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 2,2-Dimethyl-3-heptanone. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidant that typically does not lead to over-oxidation.[2]

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) in an anhydrous solvent, typically dichloromethane (DCM).[3]

-

Add the this compound (1.0 equivalent) dissolved in a small amount of DCM to the PCC suspension.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 1.5 to 2 hours. The mixture will typically turn into a dark, tarry substance.[3]

-

-

Work-up and Purification:

-

Dilute the reaction mixture with diethyl ether.[3]

-

Filter the mixture through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2,2-Dimethyl-3-heptanone.

-

The product can be further purified by distillation.

-

Quantitative Data for Oxidation:

| Alcohol | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | PCC | Dichloromethane | 1.5 - 2 hours | Room Temperature | High (Typical for PCC oxidations) |

Reaction Pathway: Oxidation

Caption: Oxidation of this compound.

Esterification

This compound can react with carboxylic acids or their derivatives to form esters. Due to the steric hindrance around the hydroxyl group, using a more reactive acylating agent like an acyl chloride (e.g., acetyl chloride) is often more effective than a standard Fischer esterification with a carboxylic acid.

Experimental Protocol (with Acetyl Chloride):

-

Reaction Setup:

-

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC. The reaction will generate HCl gas, which should be trapped or neutralized.

-

-

Work-up and Purification:

-

Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetyl chloride and the HCl produced.

-

Extract the ester into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting ester can be purified by distillation.

-

Quantitative Data for Esterification:

| Alcohol | Acylating Agent | Catalyst/Conditions | Solvent | Yield (%) |

| This compound | Acetyl Chloride | None (or mild heating) | Solvent-free or inert solvent | High (Typical for acyl chloride reactions) |

Reaction Pathway: Esterification

Caption: Esterification of this compound.

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether via the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol:

-

Alkoxide Formation:

-

In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution. The evolution of hydrogen gas will be observed.

-

Stir the mixture at room temperature or with gentle heating until the deprotonation is complete.

-

-

Reaction with Alkyl Halide:

-

Slowly add the alkyl halide (e.g., methyl iodide for a methyl ether) (1.1 equivalents) to the alkoxide solution.

-

Stir the reaction mixture at room temperature or with heating for several hours until the reaction is complete.

-

-

Work-up and Purification:

-

Carefully quench the reaction by adding water or a saturated aqueous ammonium chloride solution.

-

Extract the ether product into an organic solvent.

-

Wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude ether can be purified by distillation.

-

Quantitative Data for Etherification:

| Alcohol | Base | Alkyl Halide | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | NaH | Methyl Iodide | THF/DMF | Several hours | RT to Reflux | Moderate to High |

Reaction Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

References

Thermodynamic Properties of 2,2-Dimethyl-3-heptanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-Dimethyl-3-heptanol. The information is compiled from critically evaluated data and established experimental methodologies, offering a valuable resource for professionals in research, science, and drug development.

Core Thermodynamic Data

The following tables summarize the core thermodynamic properties of this compound. The data presented has been critically evaluated and is sourced from the NIST/TRC Web Thermo Tables (WTT).[1]

Table 1: Critical Properties and Phase Transition Data [1]

| Property | Value | Units |

| Normal Boiling Temperature | 451.15 | K |

| Critical Temperature | 633.00 | K |

| Critical Pressure | 2700.00 | kPa |

| Critical Density | 250.00 | kg/m ³ |

Table 2: Thermodynamic Properties of the Liquid Phase [1]

| Temperature (K) | Density ( kg/m ³) |

| 298.15 | 824.00 |

| 313.15 | 812.00 |

Table 3: Thermodynamic Properties of the Ideal Gas Phase [1]

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (kJ/mol) | Entropy (S) (J/mol·K) |

| 298.15 | 243.30 | 0.00 | 453.30 |

| 400.00 | 311.10 | 28.20 | 536.80 |

| 500.00 | 373.90 | 62.50 | 615.10 |

| 600.00 | 430.20 | 102.80 | 688.30 |

| 700.00 | 479.00 | 148.40 | 756.90 |

| 800.00 | 520.60 | 198.50 | 821.50 |

| 900.00 | 555.80 | 252.30 | 882.50 |

| 1000.00 | 585.50 | 309.40 | 940.40 |

Experimental Protocols

Enthalpy of Combustion by Calorimetry

The standard enthalpy of combustion of an alcohol is determined using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of the alcohol is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

The bomb is then pressurized with an excess of pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The final temperature of the water is recorded once thermal equilibrium is reached.

-

The heat capacity of the calorimeter system (bomb, water, stirrer, etc.) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat released by the combustion of the alcohol is calculated using the temperature rise and the heat capacity of the calorimeter.

-

The molar enthalpy of combustion is then determined from the heat released and the number of moles of the alcohol sample.

Vapor Pressure Measurement

The vapor pressure of a liquid alcohol can be determined by various methods, including the static method, the ebulliometric method, and the transpiration method.

Static Method:

-

A sample of the purified and degassed alcohol is introduced into a thermostatted vacuum-tight vessel.

-

The vessel is connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

-

The system is allowed to reach thermal and phase equilibrium at a set temperature.

-

The pressure of the vapor in equilibrium with the liquid is recorded.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

Ebulliometric Method:

-

An ebulliometer is used, which is an apparatus for determining the boiling point of a liquid at a given pressure.

-

The pressure in the system is controlled and measured.

-

The temperature at which the alcohol boils at the set pressure is precisely measured.

-

By varying the pressure, a series of boiling points are obtained, which defines the vapor pressure-temperature relationship.

Visualizations

Plausible Metabolic Pathway for a Branched-Chain Alcohol

While a specific metabolic pathway for this compound is not detailed in the literature, a plausible route for its biotransformation can be inferred from the known metabolism of other branched-chain alcohols. The primary mechanism involves oxidation. As this compound is a secondary alcohol, it would likely be oxidized to a ketone. Tertiary alcohols are generally resistant to oxidation.

Caption: A plausible metabolic pathway for this compound via oxidation to a ketone.

Generalized Experimental Workflow for Calorimetry

The following diagram illustrates a generalized workflow for determining the enthalpy of a reaction, such as combustion, using calorimetry.

Caption: A generalized workflow for determining enthalpy of combustion using calorimetry.

References

An In-depth Technical Guide on the Solubility of 2,2-Dimethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-3-heptanol, a nine-carbon tertiary alcohol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar alcohols to provide well-founded estimations of its solubility in various solvents. This document also outlines detailed experimental protocols for determining solubility, in accordance with established international standards, to aid researchers in generating precise data for this and other similar compounds.

Estimated Solubility of this compound

The solubility of an alcohol is primarily determined by the balance between its polar hydroxyl (-OH) group, which can form hydrogen bonds with polar solvents, and its nonpolar alkyl chain, which interacts favorably with nonpolar solvents. As the length of the carbon chain increases, the hydrophobic character of the molecule becomes more dominant, leading to lower solubility in polar solvents like water.[1]

This compound, with its nine-carbon branched structure, is expected to have low solubility in water. Generally, alcohols with more than seven carbon atoms are considered immiscible with water. However, its tertiary structure might slightly increase its water solubility compared to its linear isomer, 1-nonanol, due to the more compact nature of the molecule which reduces the hydrophobic surface area.

The following tables summarize the estimated solubility of this compound based on data available for structurally related C9 and other relevant alcohols.

Table 1: Estimated Aqueous Solubility of this compound and Related Alcohols

| Compound | Molecular Formula | Structure | Aqueous Solubility (at 25 °C) | Citation |

| This compound (Estimate) | C₉H₂₀O | Tertiary Alcohol | Very Slightly Soluble | - |

| 3-Nonanol | C₉H₂₀O | Secondary Alcohol | 0.315 mg/mL | [2] |

| 1-Nonanol | C₉H₂₀O | Primary Alcohol | Slightly soluble | [3][4] |

| tert-Butanol | C₄H₁₀O | Tertiary Alcohol | Miscible | [5] |

Table 2: Estimated Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Estimated Solubility of this compound | Rationale based on Related Compounds | Citation |

| Ethanol | Polar Protic | Miscible | 1-Nonanol is miscible with alcohol.[3] | [3] |

| Diethyl Ether | Polar Aprotic | Miscible | 1-Nonanol is miscible with ether.[3] | [3] |

| Acetone | Polar Aprotic | Likely Soluble | Alcohols are generally soluble in ketones. | - |

| Hexane | Nonpolar | Likely Soluble | The long alkyl chain of this compound will interact favorably with nonpolar solvents.[1] | [1] |

| Toluene | Nonpolar | Likely Soluble | The nonpolar nature of both the solute and solvent suggests good solubility. | - |

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental protocols are essential. The following are detailed methodologies based on internationally recognized guidelines for determining the aqueous solubility of chemical compounds.

OECD Guideline 105: Water Solubility

This guideline presents two primary methods for determining water solubility: the Flask Method and the Column Elution Method.[6][7][8] The choice of method depends on the expected solubility of the substance.

a) Flask Method

This method is suitable for substances with a solubility of 10 mg/L or higher.[6][9]

-

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved portion.

-

Apparatus:

-

Constant temperature bath

-

Shaking or stirring device

-

Centrifuge (if necessary)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C or 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to allow for phase separation. If necessary, centrifugation is used to separate the undissolved substance.

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of the test substance in the aqueous sample is determined using a suitable and validated analytical method.

-

b) Column Elution Method

This method is suitable for substances with a solubility below 10 mg/L.[6][9]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it becomes constant, which represents the saturation solubility.

-

Apparatus:

-

Constant temperature column

-

Metering pump for precise flow control

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Analytical instrumentation for concentration measurement

-

-

Procedure:

-

The inert support material is coated with an excess of the test substance.

-

The coated support is packed into a column, and the temperature is maintained at a constant value.

-

Purified water is pumped through the column at a low flow rate to ensure equilibrium is reached.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the test substance in each fraction is determined.

-

The process is continued until the measured concentrations in successive fractions are constant, indicating that saturation has been achieved.

-

ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility

This standard provides a general procedure for determining the aqueous solubility of organic compounds.[10]

-

Principle: Similar to the OECD Flask Method, this method involves creating a saturated solution and then measuring the concentration of the dissolved substance.

-

Procedure:

-

An excess of the organic compound is added to a container with water.

-

The mixture is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

The undissolved material is removed by filtration or centrifugation.

-

The concentration of the compound in the clear aqueous phase is quantified using an appropriate analytical technique.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound, such as this compound.

Caption: Workflow for determining the solubility of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Nonanol | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. store.astm.org [store.astm.org]

commercial availability and suppliers of 2,2-Dimethyl-3-heptanol

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, spectroscopic data, and safety and handling of 2,2-Dimethyl-3-heptanol for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers. The primary suppliers and their product designations are listed below. Researchers are advised to consult the suppliers' websites for the most current information on availability and purity.

| Supplier | Product Name/Designation | CAS Number |

| Sigma-Aldrich | This compound AldrichCPR[1] | 19549-70-3 |

| Advanced Technology & Industrial Co., Ltd. | This compound[2] | 19549-70-3 |

| MP Biomedicals, Inc. | This compound[2] | 19549-70-3 |

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties have been compiled from various chemical databases.[2][3]

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylheptan-3-ol[3] | PubChem |

| CAS Number | 19549-70-3[2][3] | PubChem, ChemicalBook |

| Molecular Formula | C₉H₂₀O[2][3] | PubChem, ChemicalBook |

| Molecular Weight | 144.25 g/mol [2][3] | PubChem, ChemicalBook |

| Synonyms | 3-Heptanol, 2,2-dimethyl-[3] | PubChem |

Spectroscopic Data

Spectroscopic data is essential for the verification and characterization of this compound. The following table summarizes the available spectral information.

| Spectrum Type | Data Availability and Source |

| ¹H NMR | Available from SpectraBase. Instrument: Varian A-60.[3] |

| ¹³C NMR | Available from SpectraBase. Source: MCB Manufacturing Chemists.[3] |

| Mass Spectrometry (GC-MS) | Available from SpectraBase and NIST Mass Spectrometry Data Center.[3][4] |

| Infrared (IR) Spectroscopy | FTIR Spectra (Capillary Cell: Neat) available from SpectraBase. Source: Aldrich Chemical Company, Inc.[3] |

Experimental Protocols: Synthesis

Reaction Scheme:

Pivalaldehyde + n-Butylmagnesium bromide → this compound

Materials and Equipment:

-

Pivalaldehyde (2,2-dimethylpropanal)

-

n-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether. A solution of n-butyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining n-butyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of pivalaldehyde in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed using a rotary evaporator. The crude product is then purified by distillation under reduced pressure to yield this compound.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[7] Proper safety precautions must be taken when handling this chemical.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]

-

Hand Protection: Handle with chemical-impermeable gloves.[8]

-

Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[8]

Handling and Storage:

-

Handle in a well-ventilated place.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[9]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[8][9]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8][10]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[8]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8][10]

Visualizations

The following diagrams illustrate logical workflows relevant to the use of this compound in a research setting.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 19549-70-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C9H20O | CID 140543 - PubChem [pubchem.ncbi.nlm.nih.gov]